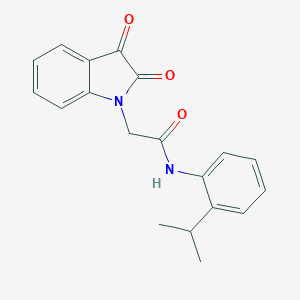
2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-isopropylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-isopropylphenyl)acetamide, also known as IDO inhibitor, is a chemical compound that has gained significant attention in the field of cancer research. This compound is known to inhibit the enzyme indoleamine 2,3-dioxygenase (IDO), which plays a crucial role in suppressing the immune system. IDO is overexpressed in many types of cancer, and its inhibition has been shown to enhance the anti-tumor immune response.
Mecanismo De Acción
2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-isopropylphenyl)acetamide works by inhibiting the enzyme 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-isopropylphenyl)acetamide. 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-isopropylphenyl)acetamide is overexpressed in many types of cancer and is known to suppress the immune system by degrading tryptophan, an essential amino acid required for T cell proliferation. By inhibiting 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-isopropylphenyl)acetamide, the immune system is no longer suppressed, and T cells can mount a more robust anti-tumor response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-isopropylphenyl)acetamide inhibitors, including 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-isopropylphenyl)acetamide, have been extensively studied in preclinical models. These inhibitors have been shown to increase the levels of tryptophan and kynurenine in the tumor microenvironment, indicating that 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-isopropylphenyl)acetamide inhibition is occurring. Additionally, 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-isopropylphenyl)acetamide inhibitors have been shown to enhance the infiltration of T cells into the tumor microenvironment and increase the production of cytokines, such as interferon-gamma, which are critical for anti-tumor immunity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-isopropylphenyl)acetamide inhibitors, including 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-isopropylphenyl)acetamide, in lab experiments has several advantages. These inhibitors are highly specific for 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-isopropylphenyl)acetamide and have been optimized for research purposes, allowing for accurate and reproducible results. Additionally, 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-isopropylphenyl)acetamide inhibitors have been extensively studied in preclinical models and have demonstrated promising results in clinical trials. However, there are also limitations to using 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-isopropylphenyl)acetamide inhibitors in lab experiments. These inhibitors are not suitable for all types of cancer and may have varying efficacy depending on the tumor microenvironment. Additionally, the optimal dosing and administration of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-isopropylphenyl)acetamide inhibitors are still being studied.
Direcciones Futuras
There are several future directions for 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-isopropylphenyl)acetamide inhibitors, including 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-isopropylphenyl)acetamide. One area of research is the development of combination therapies that include 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-isopropylphenyl)acetamide inhibitors and other cancer therapies, such as immune checkpoint inhibitors. Additionally, researchers are studying the use of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-isopropylphenyl)acetamide inhibitors in combination with other immunomodulatory agents, such as toll-like receptor agonists, to enhance the anti-tumor immune response. Finally, researchers are also studying the use of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-isopropylphenyl)acetamide inhibitors in other diseases, such as autoimmune disorders, where 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-isopropylphenyl)acetamide plays a role in immune suppression.
Métodos De Síntesis
The synthesis of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-isopropylphenyl)acetamide involves the reaction of 2-isopropylbenzaldehyde with 2,3-dioxoindoline-1-acetic acid to form the corresponding imine. The imine is then reduced with sodium borohydride to yield the final product. This synthesis method has been optimized to produce high yields of pure compound suitable for research purposes.
Aplicaciones Científicas De Investigación
2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-isopropylphenyl)acetamide inhibitors, including 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-isopropylphenyl)acetamide, have been extensively studied for their potential use in cancer immunotherapy. 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-isopropylphenyl)acetamide plays a critical role in suppressing the immune system by degrading tryptophan, an essential amino acid required for T cell proliferation. By inhibiting 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-isopropylphenyl)acetamide, the immune system is no longer suppressed, and T cells can mount a more robust anti-tumor response. 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-isopropylphenyl)acetamide inhibitors have been shown to enhance the efficacy of existing cancer therapies, such as chemotherapy and radiation, and have also demonstrated promising results in clinical trials as a standalone therapy.
Propiedades
Fórmula molecular |
C19H18N2O3 |
|---|---|
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
2-(2,3-dioxoindol-1-yl)-N-(2-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C19H18N2O3/c1-12(2)13-7-3-5-9-15(13)20-17(22)11-21-16-10-6-4-8-14(16)18(23)19(21)24/h3-10,12H,11H2,1-2H3,(H,20,22) |
Clave InChI |
QCVDPSLSQWVFEK-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=O)C2=O |
SMILES canónico |
CC(C)C1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=O)C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}propyl (2-chlorophenoxy)acetate](/img/structure/B284448.png)
![N-cyclohexyl-4-[2-(4-methoxyanilino)-2-oxoethoxy]benzamide](/img/structure/B284450.png)
![4-[2-(4-methoxyanilino)-2-oxoethoxy]-N-(2-methoxyphenyl)benzamide](/img/structure/B284451.png)
![2-(4-Methoxyanilino)-2-oxoethyl [(3,4,5-trimethoxybenzoyl)amino]acetate](/img/structure/B284452.png)

![5-(4-bromophenyl)-6-methyl-3-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284455.png)
![N-benzyl-2-(5-(4-bromophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B284456.png)
![N-cyclohexyl-4-[2-(4-ethoxyanilino)-2-oxoethoxy]benzamide](/img/structure/B284458.png)


![N-(4-ethoxyphenyl)-2-{[3-(2-naphthyloxy)-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B284465.png)

![2-{[2-(2-chloroanilino)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B284467.png)
![2-[(4-bromobenzyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B284468.png)